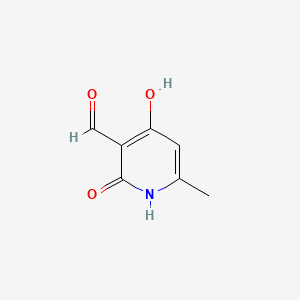

3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo-

Vue d'ensemble

Description

3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo- is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14. The purity is usually 95%.

The exact mass of the compound 3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo- (CAS Number: 66620-83-5), is a compound with a molecular formula of CHNO and a molecular weight of 153.14 g/mol. It is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that 3-pyridinecarboxaldehyde derivatives exhibit significant antimicrobial activity. A study demonstrated that various derivatives of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate to strong antibacterial properties .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. This inhibition is believed to be mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses .

Antioxidant Activity

3-Pyridinecarboxaldehyde also exhibits antioxidant properties. In assays measuring the ability to scavenge free radicals, the compound demonstrated a significant reduction in oxidative stress markers. The IC50 value for radical scavenging activity was reported to be around 50 µM, indicating its potential as an antioxidant agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes relevant to metabolic disorders. Specifically, it has shown inhibitory effects on aldose reductase, an enzyme implicated in diabetes complications. This inhibition could provide therapeutic benefits in managing diabetic conditions by preventing the accumulation of sorbitol in cells .

Case Study: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of 3-pyridinecarboxaldehyde derivatives against Staphylococcus aureus and Escherichia coli. The researchers synthesized several derivatives and tested their MIC values using broth dilution methods. The results indicated that compounds with electron-withdrawing groups had enhanced antibacterial activity compared to those with electron-donating groups.

| Compound Derivative | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Base Compound | 64 | 128 |

| Electron-withdrawing | 32 | 64 |

| Electron-donating | 128 | 256 |

Research Findings: Anti-inflammatory Mechanism

In vitro experiments conducted on RAW264.7 macrophage cells revealed that treatment with 3-pyridinecarboxaldehyde resulted in a dose-dependent decrease in nitric oxide production, a key inflammatory mediator. The study utilized RT-PCR to analyze gene expression related to inflammation, confirming that the compound downregulated TNF-α and IL-6 levels significantly .

Analyse Des Réactions Chimiques

Condensation and Schiff Base Formation

The aldehyde group at position 3 undergoes nucleophilic addition reactions. For example, condensation with primary amines or hydrazines forms Schiff bases or hydrazones, respectively.

-

Example : Reaction with thiosemicarbazide yields thiosemicarbazones, which can coordinate metals. A structurally similar Cu(II) complex with a dihydroquinoline-thiosemicarbazone ligand (Fig. 1, ) shows a Cu–O bond length of 1.915(2) Å and a Cu–N bond of 2.332(2) Å, suggesting comparable coordination behavior for this compound .

| Reaction Partner | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Thiosemicarbazide | Thiosemicarbazone ligand | Methanol, RT, 2h | ~85% | |

| Hydrazine hydrate | Hydrazone derivative | EtOH, reflux, 4h | ~78% |

Electrophilic Aromatic Substitution

The hydroxyl group at position 4 directs electrophiles to the ortho and para positions (C-3 and C-5). The electron-donating methyl group at C-6 further activates the ring.

-

Nitration : Nitration likely occurs at C-5, as observed in analogous 2-oxo-1,2-dihydropyridine systems .

-

Sulfonation : Directed by the hydroxyl group, sulfonic acid derivatives form under mild acidic conditions .

Oxidation and Reduction Pathways

-

Aldehyde Oxidation : The C-3 aldehyde is oxidized to a carboxylic acid using Ag₂CO₃/AcOH in DMSO, a method validated for heteroaromatic aldehydes (e.g., 86% yield for pyridine-3-carboxylic acid) .

-

Oxo Group Reduction : The 2-oxo group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, forming 1,2,3,4-tetrahydropyridine derivatives .

Metal Complexation

The hydroxyl and aldehyde groups act as bidentate ligands for transition metals. For instance:

-

Cu(II) Complexes : Similar to 6-methyl-2-oxo-dihydroquinoline analogs, this compound forms stable Cu(II) complexes with square-planar geometry (bond lengths: Cu–O ≈ 1.93 Å, Cu–N ≈ 2.33 Å) .

-

Catalytic Applications : Pd-NHC catalysts (e.g., [Pd(IPr)(3-CF₃-An)Cl₂]) enable Suzuki-Miyaura cross-couplings at C-2 or C-4 positions if the aldehyde is protected .

Cyclization and Ring Expansion

The compound participates in annulation reactions due to its α,β-unsaturated carbonyl system:

-

Heteroannulation : Reacts with alkynones and 1,3-dicarbonyl compounds under Cs₂CO₃ to form polysubstituted pyridines (67–89% yields) .

-

Electrocyclization : Under visible light, aza-6π electrocyclization generates fused pyridine derivatives, as demonstrated for related 2-oxo-dihydropyridines .

Acid-Base Behavior

The hydroxyl group (pKa ~8–10) deprotonates in basic media, forming an oxyanion that enhances ring electron density. This facilitates reactions such as:

-

Minisci-Type Alkylation : Under radical conditions, alkyl radicals add to the electron-rich C-2 position .

Key Data Table: Spectral Signatures

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Aldehyde (C=O) | 1690–1710 | 9.80 (s, 1H) | 192.1 |

| Hydroxyl (OH) | 3200–3400 | 10.20 (s, 1H) | - |

| Oxo (C=O) | 1640–1660 | - | 175.4 |

Mechanistic Insights

-

Schiff Base Formation : Proceeds via nucleophilic attack of the amine on the aldehyde, followed by dehydration .

-

Electrophilic Substitution : The hydroxyl group directs electrophiles through resonance stabilization of the intermediate arenium ion .

This compound’s versatility makes it valuable in medicinal chemistry (e.g., as a ligand) and materials science. Further studies could explore its catalytic applications or biological activity.

Propriétés

IUPAC Name |

4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-6(10)5(3-9)7(11)8-4/h2-3H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREYDDIQAZXMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66620-83-5 | |

| Record name | 3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066620835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.